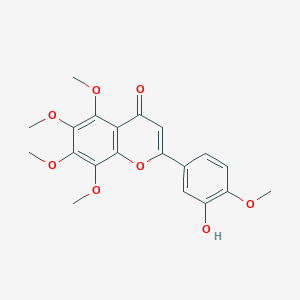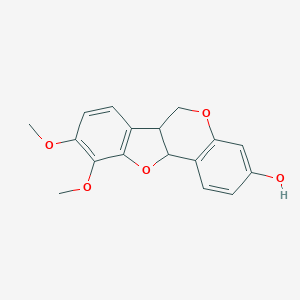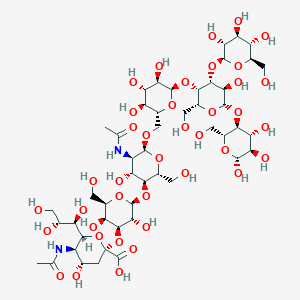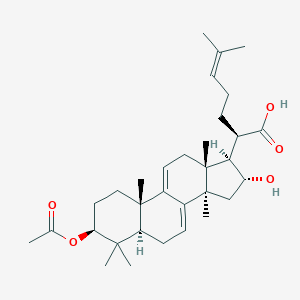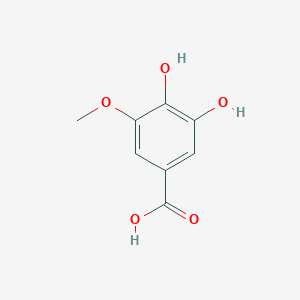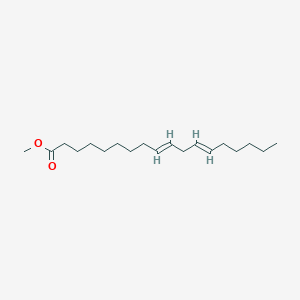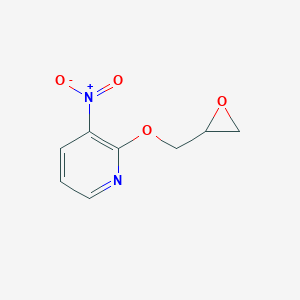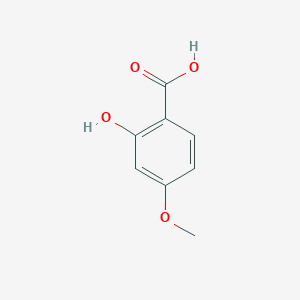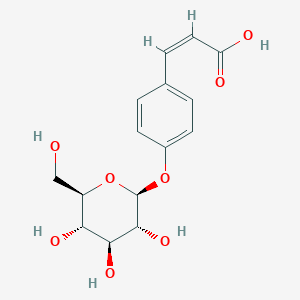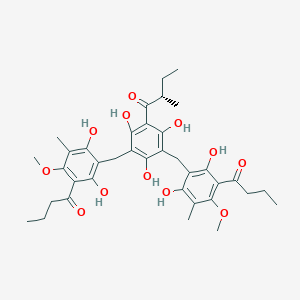
Agrimol B
Descripción general
Descripción
Agrimol B is a polyphenol and an orally active SIRT1 activator . It shows anti-adipogenic, anticancer, and antibacterial activity . It dramatically inhibits 3T3-L1 adipocyte differentiation by reducing PPARγ, C/EBPα, FAS, UCP-1, and apoE expression .
Synthesis Analysis
The total synthesis of Agrimol B was improved to overcome the limited availability from low abundance in plants . Two improved strategies were developed, simplifying the total synthesis process and significantly increasing overall yields .Molecular Structure Analysis
The molecular structure of Agrimol B is C37H46O12 with a molecular weight of 682.75 .Chemical Reactions Analysis
Agrimol B has been found to inhibit the growth of hepatocellular carcinoma (HCC) cells . Its activity against HCC was related to a cellular response to chemical stress and oxidative stress .Physical And Chemical Properties Analysis
Agrimol B has a CAS Number of 55576-66-4 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Agrimol B: A Comprehensive Analysis of Scientific Research Applications
Anticancer Activities: Agrimol B, a trimeric acylphloroglucinol from Agrimonia pilosa, has been identified as an important compound for anticancer drug discovery. It has shown potential in inhibiting the growth of hepatocellular carcinoma (HCC) cells and is considered crucial for quality control in Chinese Pharmacopoeia .
Mechanism of Action Studies: Studies have focused on understanding the mechanism of action of Agrimol B. This includes its effects on cell cycle progression and its interaction with potential targets within cancer cells to elucidate its anticancer effects .
Target Identification through Network Pharmacology: Network pharmacology approaches have been utilized to screen potential targets of Agrimol B, identifying the most essential targets that contribute to its anticancer efficacy .
Role in Traditional Chinese Medicine: As a small molecule isolated from traditional Chinese herbal medicine, Agrimol B’s applications extend to its use in traditional practices, highlighting the bridge between natural products and modern therapeutic strategies .
Quality Control in Pharmacopoeia: Agrimol B serves as an important constituent for quality control used in the Chinese Pharmacopoeia, ensuring the efficacy and safety of herbal medicines containing this compound .
Synthesis and Derivative Studies: Research has also been conducted on the total synthesis of Agrimol B, which is significant for creating derivatives with potentially enhanced therapeutic properties or better pharmacokinetic profiles .
Mecanismo De Acción
Agrimol B (AGB) is a trimeric acylphloroglucinol derived from Agrimonia pilosa, a plant used in traditional Chinese medicine . It has been found to have significant anticancer activities . This article will delve into the mechanism of action of Agrimol B, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Agrimol B has been found to interact with several targets. It is an orally active and potent SIRT1 activator . It also interacts with PGC-1α , a transcriptional coactivator that regulates the genes involved in energy metabolism. Furthermore, Agrimol B has been found to interact with NADH: ubiquinone oxidoreductase core subunit S1 (NDUFS1) .
Mode of Action
Agrimol B exerts its effects by interacting with its targets and inducing changes in their activity. It inhibits 3T3-L1 adipocyte differentiation by reducing the expression of PPARγ, C/EBPα, FAS, UCP-1, and apoE . The action of Agrimol B on cancer cells is likely derived from its effect on c-MYC, SKP2, and p27 .
Biochemical Pathways
Agrimol B affects several biochemical pathways. It has been found to induce ER stress and mitochondrial dysfunction . It also affects the PGC-1α/NRF1/TFAM signaling pathway, which is involved in mitochondrial biogenesis . Moreover, it has been found to downregulate NDUFS1 through Caspase 3-mediated degradation, leading to mitochondrial Reactive Oxygen Species (mROS) accumulation and Autophagy arrest .
Result of Action
Agrimol B has been found to have significant anticancer activities. In vitro, it selectively inhibits cancer cell proliferation and inhibits tumorsphere formation in cancer-stem-like cells . In vivo, treatment with Agrimol B has been found to markedly inhibit tumor growth in mouse xenograft models .
Action Environment
The action of Agrimol B can be influenced by environmental factors. For instance, the culture conditions of cells can affect the action of Agrimol B . .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHMPZMQVWDGX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)[C@@H](C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970914 | |
| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Agrimol B | |
CAS RN |
55576-66-4 | |
| Record name | Agrimol B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055576664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-{[2,4,6-Trihydroxy-5-(2-methylbutanoyl)-1,3-phenylene]bis[methylene(2,4-dihydroxy-6-methoxy-5-methyl-3,1-phenylene)]}di(butan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Agrimol B in cancer cells?
A1: Agrimol B has shown promising anticancer effects, particularly in colon and liver cancer models. Studies suggest that Agrimol B exerts its anticancer activity through multiple mechanisms:
- Mitochondrial Dysfunction: Agrimol B disrupts mitochondrial biogenesis by interacting with Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and subsequently suppressing the expression of downstream targets, Nuclear respiratory factor 1 (NRF1) and Mitochondrial transcription factor A (TFAM) []. This disruption leads to increased reactive oxygen species (ROS) production, mitochondrial oxidative stress, and ultimately, cell apoptosis.
- Targeting NDUFS1: Research suggests that Agrimol B can induce targeted degradation of NADH:ubiquinone oxidoreductase subunit S1 (NDUFS1) []. NDUFS1 is a key component of complex I in the mitochondrial electron transport chain, and its degradation further contributes to mitochondrial dysfunction and cytotoxic autophagy arrest in hepatocellular carcinoma cells.
Q2: Does Agrimol B have protective effects against drug-induced toxicity?
A2: Yes, research indicates that Agrimol B may protect against Cisplatin-induced acute kidney injury (AKI) in mice []. It appears to achieve this by activating the Sirtuin 1 (Sirt1)/NRF2 signaling pathway, which helps counteract oxidative stress induced by Cisplatin. Notably, this protective effect was abolished by the Sirt1 inhibitor EX527, further supporting the role of the Sirt1/NRF2 pathway in Agrimol B's action.
Q3: How does Agrimol B affect adipogenesis?
A3: Studies have shown that Agrimol B can suppress adipogenesis []. This effect is believed to be mediated through the modulation of the Sirtuin 1 (SIRT1) - Peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, a key regulatory pathway in adipocyte differentiation.
Q4: What is the chemical structure of Agrimol B?
A4: Agrimol B is an acylphloroglucinol derivative. Its structure was elucidated using a combination of spectroscopic techniques including Mass Spectrometry (MS), Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR/NMR), and Ultraviolet-Visible Spectroscopy (UV) [, , ]. While the exact structure is not provided in these summaries, they indicate that the structure was confirmed through total synthesis.
Q5: What is the molecular weight of Agrimol B?
A5: The molecular weight of Agrimol B has been determined to be 687.2 using Liquid Chromatography-Mass Spectrometry (LC-MS) [].
Q6: Has the pharmacokinetic profile of Agrimol B been studied?
A6: Yes, a preclinical pharmacokinetic study of Agrimol B has been conducted in rats []. The study utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine Agrimol B concentrations in rat plasma. Following intravenous and oral administration, the study investigated key pharmacokinetic parameters, including absolute bioavailability, which was found to be in the range of 16.4-18.0% in rats.
Q7: What are the antibacterial properties of Agrimol B?
A7: Agrimol B exhibits antibacterial activities against specific plant pathogens []. It has demonstrated efficacy against Pseudomonas syringae pv. lacrymans (bacterial leaf spot), Ralstonia solanacearum (tomato bacterial wilt), and Pseudomonas syringae pv. tabaci (Tobacco wildfire).
Q8: What are some potential applications of Agrimol B based on the current research?
A8: The research suggests several potential applications for Agrimol B:
- Chemotherapy Adjuvant: Its ability to mitigate Cisplatin-induced AKI in mice models suggests potential as a supportive agent during chemotherapy []. This could improve the safety profile of Cisplatin treatment.
- Cancer Therapy: The demonstrated anticancer effects in colon and liver cancer models, mediated through mitochondrial dysfunction and other mechanisms, highlight Agrimol B as a potential candidate for further investigation in cancer therapy [, ].
- Antibacterial Agent: Its activity against specific plant pathogens could lead to applications in agricultural settings for disease control in plants [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



